Phenyl-beta-D-thioglucopyranoside
Overview
Description
Phenyl-beta-D-thioglucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C12H16O5S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Phenyl-beta-D-thioglucopyranoside are the sodium-D-glucose cotransporters (SGLT) 1 and 2 . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestine.
Mode of Action
This compound interacts with its targets through a competitive inhibition mechanism . It competes with D-glucose for binding to the SGLT transporters, thereby inhibiting the transporters’ activity. Interestingly, this compound has a stronger inhibitory effect on SGLT2 than on SGLT1 .
Biochemical Analysis
Biochemical Properties
Phenyl-beta-D-thioglucopyranoside has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism . It has a stronger inhibitory effect on SGLT2 than 1 .
Cellular Effects
This compound binds to the cell membrane of cancer cells and induces apoptosis by inhibiting the synthesis of proteins . This compound also has alkenyl and haloalkyl groups, which may be important for its biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sodium-D-glucose cotransporters (SGLT) 1 and 2 . It acts as a competitive inhibitor, thereby reducing the activity of these transporters . This leads to a decrease in glucose uptake, which can have significant effects on cellular metabolism .
Biological Activity
Phenyl-beta-D-thioglucopyranoside (Ph-β-D-TG) is a thio-glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a phenyl group attached to a beta-thioglucopyranoside moiety. Its structural properties influence its interactions with biological systems, including enzyme inhibition and modulation of signaling pathways.
1. Anti-inflammatory Effects
Research has demonstrated that Ph-β-D-TG exhibits significant anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-stimulated murine Raw 264.7 macrophages showed that Ph-β-D-TG inhibited the production of nitric oxide (NO) and reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it attenuated the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner .
Mechanism of Action:
- Inhibition of NF-κB nuclear translocation, a crucial transcription factor in inflammatory responses.
- Reduction in matrix metalloproteinase (MMP) activity, which is involved in tissue remodeling during inflammation.
2. Anticancer Properties
This compound has also been studied for its anticancer effects. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis makes it a candidate for further investigation in cancer therapy .
Case Study 1: Inhibition of Cancer Cell Growth
In vitro studies have indicated that Ph-β-D-TG can significantly inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound activated caspases and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
A detailed study focused on the anti-inflammatory mechanisms of Ph-β-D-TG revealed that it effectively reduced LPS-induced inflammation in macrophages. The study quantified the levels of various cytokines and demonstrated that treatment with Ph-β-D-TG significantly lowered TNF-α and IL-1β levels compared to untreated controls .
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2936-70-1 | |
Record name | NSC231833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.